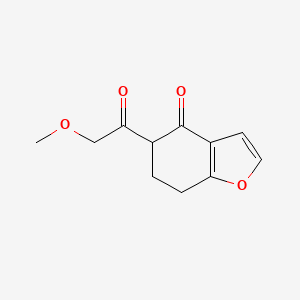

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one

Description

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is a bicyclic ketone derivative featuring a tetrahydrobenzofuran core substituted with a 2-methoxyacetyl group at the 5-position. This compound is synthesized via a thermal condensation reaction between 5-(2-Methoxyacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione and (4-methoxyphenyl)methanol in toluene at 80°C for 24 hours, yielding a 44% crude product after column chromatography .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

5-(2-methoxyacetyl)-6,7-dihydro-5H-1-benzofuran-4-one |

InChI |

InChI=1S/C11H12O4/c1-14-6-9(12)7-2-3-10-8(11(7)13)4-5-15-10/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

BFCHRBOGBZJPCP-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)C1CCC2=C(C1=O)C=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the condensation of 5-chloro-2-nitroaniline with thiophenol under alkaline conditions to obtain 2-nitro-5-thiophenyl aniline. This intermediate is then reacted with an acylating agent, such as 2-methoxyacetyl chloride, to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous materials and waste production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe to study various biological processes.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzofuranone scaffold is a versatile framework in medicinal and synthetic chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and applications.

Structural and Molecular Comparisons

Key Differences and Trends

Methyl vs. Acetyl Groups: The 2-methyl derivative (CAS 50615-16-2) is less polar and more lipophilic, favoring industrial applications, while acetylated analogs (e.g., 5-acetyl-) are more reactive in condensation reactions .

Synthetic Utility :

- The 5,5-dimethyl derivative (CAS 881190-07-4) is marketed as a "versatile small molecule scaffold" with high purity, suggesting its use in drug discovery .

- In contrast, the target compound’s lower yield (44%) and lack of commercial availability indicate it may be a niche intermediate .

Safety and Handling :

- The 2-methyl derivative requires strict safety protocols (e.g., physician consultation upon exposure), whereas safety data for the target compound are unspecified .

Research Findings

- Reactivity: Methoxyacetyl-substituted tetrahydrobenzofuranones are understudied compared to acetylated analogs. highlights their synthesis via thermal condensation, but further functionalization studies are absent.

Biological Activity

5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one (CAS Number: 1523019-25-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is , with a molecular weight of 208.21 g/mol. The structure consists of a benzofuran core modified with a methoxyacetyl group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the benzofuran structure. For instance, derivatives have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some related compounds were reported as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in various cell lines. In vitro studies demonstrated that certain derivatives exhibited antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, IC50 values for related compounds ranged from 226 µg/mL to 242.52 µg/mL in these studies .

The biological activity of 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this benzofuran derivative have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production and is a target for skin whitening agents .

- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant antibacterial activity against MRSA strains with MIC values <100 µg/mL. |

| Study B | Antiproliferative | Showed IC50 values for HeLa cells at 226 µg/mL indicating potential for development as an anticancer agent. |

| Study C | Tyrosinase Inhibition | Identified as a competitive inhibitor with potential applications in cosmetic formulations aimed at skin lightening. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.